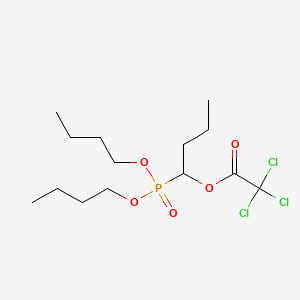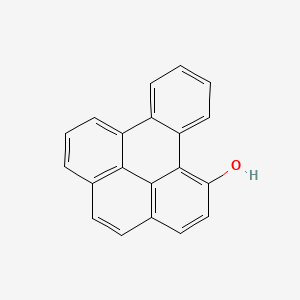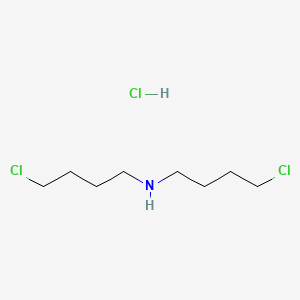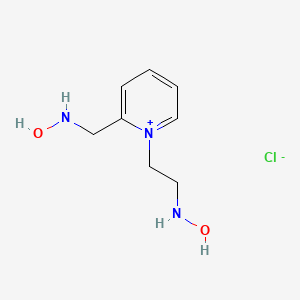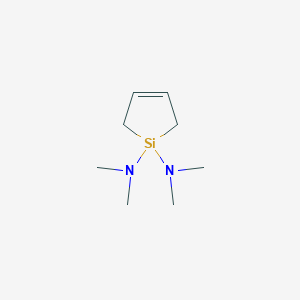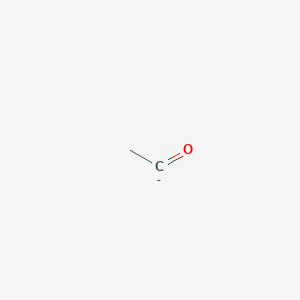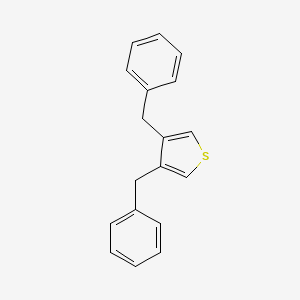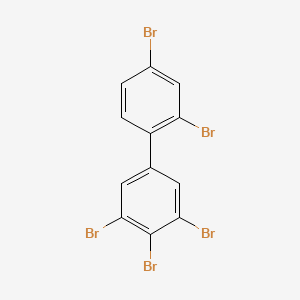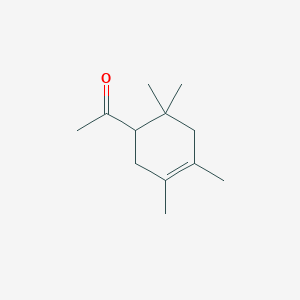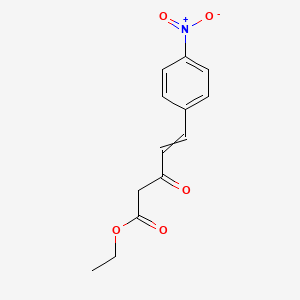
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is a synthetic organic compound that features a urea functional group It is characterized by the presence of a p-cyanophenyl group and a hexahydro-1H-azepin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea typically involves the reaction of p-cyanophenyl isocyanate with hexahydro-1H-azepin-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized urea derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(p-Cyanophenyl)-3-(piperidin-1-yl)urea: Similar structure with a piperidine ring instead of an azepine ring.
1-(p-Cyanophenyl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of an azepine ring.
Uniqueness
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
73953-72-7 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C14H18N4O/c15-11-12-5-7-13(8-6-12)16-14(19)17-18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2,(H2,16,17,19) |
InChI Key |
HOBAYTHSJZLYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)NC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
